3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid

Catalog No.
S1499687
CAS No.
181519-49-3
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic aci...

CAS Number

181519-49-3

Product Name

3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid

IUPAC Name

3-amino-3-(4-methoxycarbonylphenyl)propanoic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)

InChI Key

MQDNHGACHBBMQD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(CC(=O)O)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CC(=O)O)N

3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is a chemical compound with the molecular formula C₁₁H₁₃N₁O₄ and a molecular weight of 223.23 g/mol. This compound features an amino group and a methoxycarbonyl group attached to a phenyl ring, making it an interesting structure for various biochemical applications. It is classified as an amino acid derivative and is often utilized in proteomics research due to its unique functional groups that can interact with biological systems .

The chemical reactivity of 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid primarily involves the amino and carboxylic acid functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which can be important for creating derivatives with modified solubility or reactivity.
  • Amine Reactions: The amino group can participate in nucleophilic substitutions, forming various amine derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of different compounds .

Research indicates that 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid exhibits significant biological activity. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors. The compound has been studied for its role in:

  • Neurotransmission: It may influence neurotransmitter pathways due to its structural similarity to amino acids involved in synaptic transmission.
  • Antioxidant Properties: Some studies suggest that it may possess antioxidant capabilities, potentially protecting cells from oxidative stress .

Several synthesis methods have been reported for 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid:

  • Direct Amination: Starting from commercially available precursors, direct amination can yield the desired compound through nucleophilic substitution reactions.
  • Mannich Reaction: This method involves the reaction of formaldehyde and amines with ketones or aldehydes, allowing for the introduction of the amino group into the propanoic acid framework.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of bases can facilitate the introduction of the methoxycarbonyl group onto the phenyl ring .

3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid has several applications in scientific research and industry:

  • Proteomics Research: It serves as a biochemical tool for studying protein interactions and modifications.
  • Pharmaceutical Development: The compound is investigated for potential therapeutic effects, particularly in neuropharmacology.
  • Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules .

Interaction studies involving 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid focus on its binding affinities with various proteins and receptors. These studies aim to elucidate:

  • Binding Mechanisms: Understanding how this compound interacts at a molecular level with biological targets.
  • Functional Implications: Assessing how these interactions affect cellular processes and signaling pathways.

Preliminary data suggest that its structural features contribute to its ability to modulate biological activities .

Several compounds share structural similarities with 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3-Amino-2-methylpropanoic acidContains a methyl group on the propanoic backbonePotentially different solubility properties
L-TyrosineContains a hydroxyl group on the phenol ringDirect precursor to neurotransmitters
4-Aminobenzoic acidAn amino group on a benzoic acid backboneUsed in dye synthesis; lacks propanoic structure

Basic Information

3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is an aromatic beta-amino acid derivative with a methyl ester substituent at the para position of the phenyl ring. The compound is characterized by the following identifiers:

ParameterValue
CAS Registry Number181519-49-3
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.23 g/mol
Linear FormulaC₁₁H₁₃NO₄
IUPAC Name3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid
Alternative Name3-[4-(methoxycarbonyl)phenyl]-beta-alanine

The compound contains both carboxylic acid and primary amine functional groups, creating a zwitterionic character under certain pH conditions.

Structural Representation

The molecular structure of 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid features a phenyl ring substituted with a methoxycarbonyl group in the para position, with the beta-amino acid moiety attached at position 1 of the ring. The compound has one stereogenic center at the carbon bearing the amino group, allowing for potential enantiomeric forms.

Structural IdentifierCode
InChI1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)
InChI KeyMQDNHGACHBBMQD-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC=C(C=C1)C(CC(=O)O)N

The stereochemical configuration is important when considering biological activities, as the (S)-enantiomer (CAS: 444806-06-8) may exhibit different properties compared to the racemic mixture.

XLogP3

-1.6

Dates

Last modified: 08-15-2023

Explore Compound Types